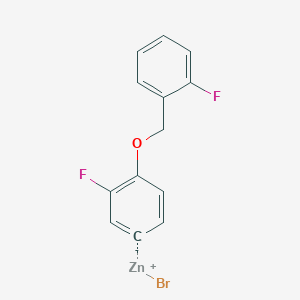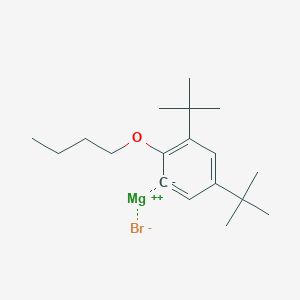
(2-n-Butyloxy-3,5-di-t-butylphenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is notable for its bulky tert-butyl groups, which can influence its reactivity and selectivity in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide typically involves the reaction of 2-n-butyloxy-3,5-di-tert-butylbromobenzene with magnesium turnings in the presence of dry THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the formation of the Grignard reagent. The reaction mixture is stirred and heated to facilitate the formation of the organomagnesium compound .
Industrial Production Methods
Industrial production of Grignard reagents, including (2-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide, often involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of automated systems ensures consistent quality and yield. The product is typically stored and transported in sealed containers to prevent degradation by moisture or air .
化学反应分析
Types of Reactions
(2-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this Grignard reagent include aldehydes, ketones, esters, and halides. The reactions are typically carried out in dry THF under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .
Major Products
The major products formed from reactions with (2-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide include secondary and tertiary alcohols, depending on the carbonyl compound used. In coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds .
科学研究应用
Chemistry
In chemistry, (2-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide is used for synthesizing complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its bulky tert-butyl groups can provide steric hindrance, leading to selective reactions .
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological activity. For example, it can be used in the synthesis of intermediates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of polymers and other advanced materials .
作用机制
The mechanism of action for (2-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide involves the nucleophilic attack of the organomagnesium compound on electrophilic centers, such as carbonyl groups. The magnesium atom coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic addition of the carbon atom to the electrophilic carbon. This results in the formation of a new carbon-carbon bond .
相似化合物的比较
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent without bulky substituents.
tert-Butylmagnesium chloride: Contains tert-butyl groups but lacks the butyloxy substituent.
(2-methoxy-3,5-di-tert-butylphenyl)magnesium bromide: Similar structure but with a methoxy group instead of a butyloxy group.
Uniqueness
(2-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide is unique due to the presence of both butyloxy and tert-butyl groups. These bulky groups can influence the reactivity and selectivity of the compound, making it useful for specific synthetic applications where steric hindrance is beneficial .
属性
分子式 |
C18H29BrMgO |
|---|---|
分子量 |
365.6 g/mol |
IUPAC 名称 |
magnesium;1-butoxy-2,4-ditert-butylbenzene-6-ide;bromide |
InChI |
InChI=1S/C18H29O.BrH.Mg/c1-8-9-12-19-16-11-10-14(17(2,3)4)13-15(16)18(5,6)7;;/h10,13H,8-9,12H2,1-7H3;1H;/q-1;;+2/p-1 |
InChI 键 |
PBSKTQHCJBPSMQ-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



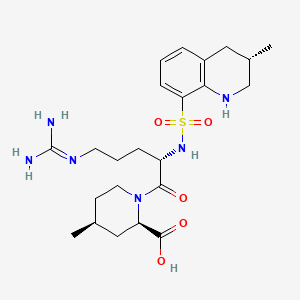
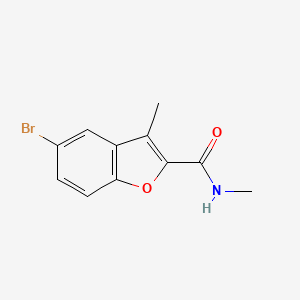
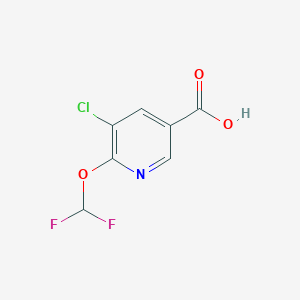

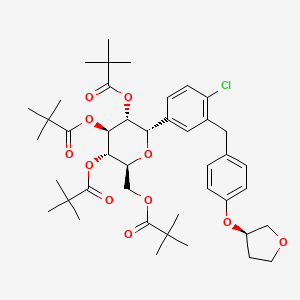
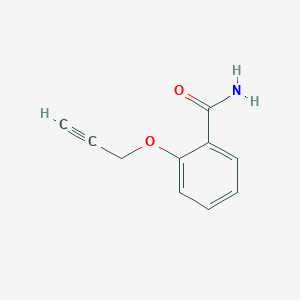
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)

![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

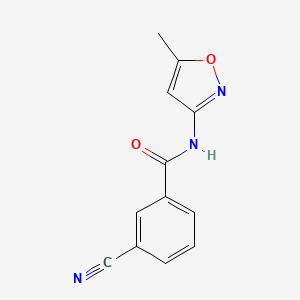
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
